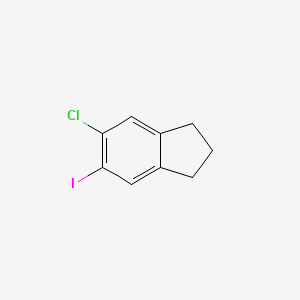
5-Chloro-6-iodo-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-iodo-2,3-dihydro-1H-indene is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Scientific Research Applications
Supramolecular Chemistry and Nanotechnology
- 5-Chloro-6-iodo-2,3-dihydro-1H-indene may find potential applications in the field of supramolecular chemistry and nanotechnology, drawing from the insights into benzene-1,3,5-tricarboxamides (BTAs). These compounds have been crucial in diverse scientific disciplines due to their simple structure, supramolecular self-assembly behavior, and multifaceted applications ranging from nanotechnology to polymer processing and biomedical applications. The self-assembly of BTAs into one-dimensional, nanometer-sized rod-like structures, stabilized by threefold H-bonding, and their multivalent nature drives applications in the biomedical field as well (Cantekin, de Greef, & Palmans, 2012).
Indole Synthesis
- The compound's potential involvement in indole synthesis may be worth exploring. Indole alkaloids, with diverse applications in organic synthesis, have propelled the development of new methods for indole synthesis. A comprehensive framework for classifying all indole syntheses can provide a systematic approach to understanding and potentially developing new synthetic methods involving 5-Chloro-6-iodo-2,3-dihydro-1H-indene (Taber & Tirunahari, 2011).
Environmental Studies and Halogenation
- The compound's halogenation aspect can contribute significantly to environmental studies, especially considering chlorophenols (CP) and their role as major precursors of dioxins in chemical and thermal processes, including Municipal Solid Waste Incineration (MSWI). Understanding the pathways of CP formation and their transformation into dioxins can shed light on the environmental impact and potential remediation strategies involving halogenated compounds like 5-Chloro-6-iodo-2,3-dihydro-1H-indene (Peng et al., 2016).
Graphene Oxide-Based Materials
- The compound's potential reactivity and interaction with graphene oxide (GO) could be explored for environmental remediation and energy applications. GO-based materials, known for their unique structure and physicochemical properties, have shown great potential in the sorption of radionuclides and other pollutants from aqueous systems. Understanding the interaction and potential modification of GO-based materials with 5-Chloro-6-iodo-2,3-dihydro-1H-indene can lead to the development of more efficient, cost-effective, and environmentally friendly materials for pollutant removal and energy applications (Yu, Wang, Tan, & Wang, 2015).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their biological activity . The specific interactions and resulting changes would depend on the particular targets involved.
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The downstream effects of these activities would depend on the specific pathways involved.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound’s action would result in a variety of molecular and cellular effects.
properties
IUPAC Name |
5-chloro-6-iodo-2,3-dihydro-1H-indene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClI/c10-8-4-6-2-1-3-7(6)5-9(8)11/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTVGMYHFMZNLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

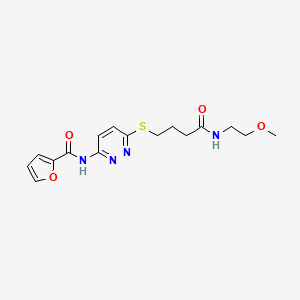

![4,6-Dimethyl-2-[4-[4-(4-phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine](/img/structure/B2433758.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-difluorophenyl)methanone](/img/structure/B2433760.png)
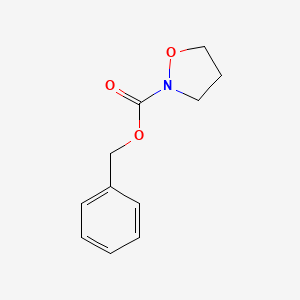
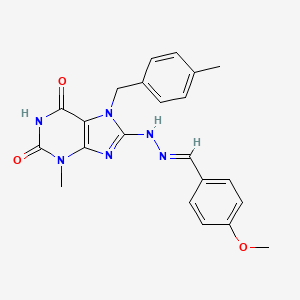
![N-(4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)benzenesulfonamide](/img/structure/B2433764.png)

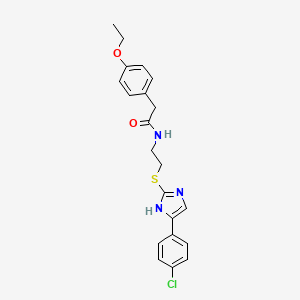
![N-(4-methylphenyl)-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2433770.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2433771.png)
![N-(2-methoxy-5-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2433776.png)
![N-{4-[(5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]phenyl}acetamide](/img/structure/B2433777.png)